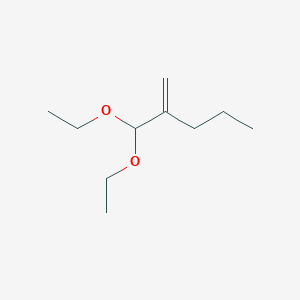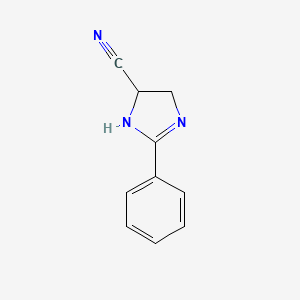
2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the reaction of phthalazine with 2-chloroimidazoline, followed by treatment with HOSA under basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the phenyl ring or the imidazole nitrogen atoms. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and receptor modulator.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Heptadecyl-4,5-dihydro-1H-imidazole: This compound has a long alkyl chain, which imparts different physical and chemical properties compared to 2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile.
2-Benzyl-4,5-dihydro-1H-imidazole: This compound has a benzyl group instead of a phenyl group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a phenyl group and a nitrile group attached to the imidazole ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and materials science.
Propiedades
Número CAS |
114523-57-8 |
|---|---|
Fórmula molecular |
C10H9N3 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
2-phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C10H9N3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,7H2,(H,12,13) |
Clave InChI |
DXZWKAFLYYRUNE-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=N1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


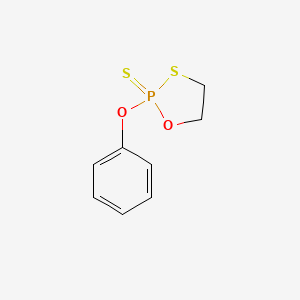

![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
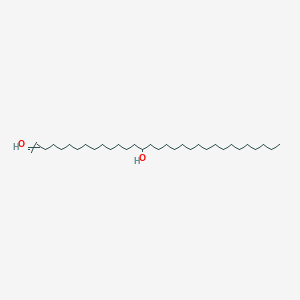
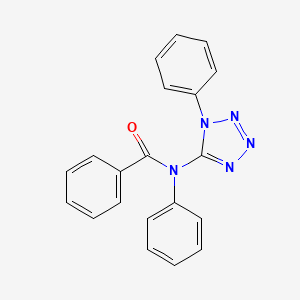

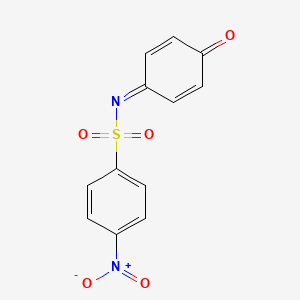
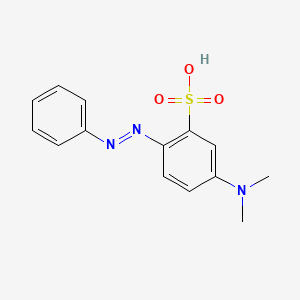
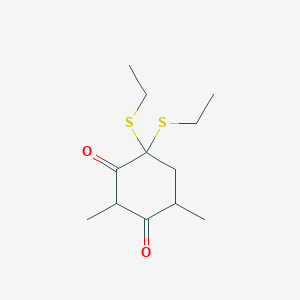
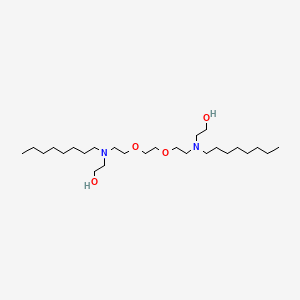

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
